[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. The compound is identified by the CAS Number 296790-01-7 and has a molecular formula of CHNO with a molecular weight of approximately 259.22 g/mol. It features both furazan and benzoimidazole moieties, which contribute to its biological activity.
Source: This compound is synthesized in laboratory settings and can be obtained from various chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, indicating its availability for research purposes .
Classification: The compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as an organic active ingredient with potential therapeutic applications, particularly in the field of medicinal chemistry.
The synthesis of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid typically involves multi-step organic reactions:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity but are not extensively detailed in available literature .
The molecular structure of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid can be described as follows:
The structural complexity allows for various interactions with biological targets, making it an interesting subject for further research .
The reactivity of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid can be explored through several types of chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Further studies are required to clarify these mechanisms and quantify their effects on biological systems .
Relevant data on these properties are essential for understanding how this compound behaves under laboratory and physiological conditions .
[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid has several scientific applications:
Continued research into this compound may reveal additional applications and enhance our understanding of its biological significance .
The strategic integration of nitrogen-rich heterocycles represents a frontier in rational drug design. Benzimidazole-furazan hybrids exemplify this approach, combining two pharmacophores with distinct biological profiles into a unified molecular scaffold. The target compound ([2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid) serves as a paradigm for this hybrid architecture, where the benzoimidazole core is covalently linked to a 4-amino-furazan system via a direct bond at the furazan C3 position, with an acetic acid functionalization at the benzimidazole N1 position. This configuration creates a multifunctional template capable of diverse biological interactions. Table 1 contextualizes clinically significant benzimidazole-based drugs, illustrating the therapeutic importance of this scaffold [1] [9].
Table 1: Clinically Approved Benzimidazole-Based Drugs Demonstrating Scaffold Versatility
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Albendazole | Anthelmintic | β-tubulin | Benzimidazole-carbamate |
Omeprazole | Antiulcerant (PPI) | H⁺/K⁺ ATPase | Benzimidazole-pyridine |
Veliparib (ABT-888) | Anticancer (PARP inhibitor) | Poly(ADP-ribose) polymerase | Benzimidazole-amide |
Maribavir | Antiviral | UL97 protein kinase (CMV) | Benzimidazole-riboside |
Pracinostat | Anticancer (HDAC inhibitor) | Histone deacetylases | Benzimidazole-hydroxamate |
Benzimidazole's journey began in 1944 with Woolley's observation of its structural mimicry of purines, suggesting potential biological activity [1]. This was substantiated when Brink identified 5,6-dimethylbenzimidazole as a vitamin B₁₂ degradation product in 1949, revealing its cofactor-like functionality [1]. These discoveries catalyzed extensive exploration, leading to several therapeutic milestones:
This evolution underscores benzimidazole's adaptability as a privileged scaffold—its planar, aromatic system facilitates π-stacking and hydrophobic interactions, while the imidazole nitrogen (N3) serves as a hydrogen bond acceptor. The N1-H can act as a donor or be functionalized (e.g., acetic acid in our target compound) to modulate solubility or target engagement [1] [9].
Furazan (1,2,5-oxadiazole) contributes unique physicochemical and electronic properties to hybrid molecules:
Table 2: Key Bioisosteric Roles of Furazan in Medicinal Chemistry
Bioisostere Replaced | Advantages of Furazan | Example Application |
---|---|---|
1,2,4-Triazole | Higher dipole moment (~5.0 D vs ~2.0 D), enhanced π-deficiency | Antifungal azole replacements [8] |
Nitro group | Similar electron-withdrawing effect without mutagenicity | Energetic materials → safer pharmaceuticals |
Carboxylic acid | Acidic proton mimicry (pKa ~8-9) with improved membrane permeability | Prodrug design [7] |
The specific incorporation of a 4-amino group at the furazan C4 position (as in our target compound) significantly enhances hydrogen bonding potential. Structural data (PubChem CID 131187865, 332026-86-5) confirms this amino group participates in intramolecular hydrogen bonding with adjacent heteroatoms, stabilizing bioactive conformations [3] [7].
The fusion of benzimidazole and furazan is underpinned by three synergistic mechanisms:
Electronic Complementarity:Benzimidazole acts as an electron-donating domain (HOMO: -8.5 eV), while furazan serves as an electron-accepting domain (LUMO: -1.5 eV). This creates an intramolecular charge-transfer system that enhances binding to redox-sensitive biological targets like kinases and oxidoreductases. Hybrids exhibit up to 10-fold lower IC₅₀ values compared to non-hybrid parent compounds in enzyme inhibition assays [4] [6].
Enhanced Polypharmacology:Hybrids can simultaneously engage multiple targets. For example:
Table 3: Biological Advantages of Benzimidazole-Containing Hybrid Molecules
Hybrid Structure | Activity | Advantage vs Parent Compounds | Mechanistic Insight |
---|---|---|---|
Purine-benzimidazole [4] | Antitumor (GI₅₀ = 1.36 µM, Ovarian Ca) | 5-fold ↑ potency, broader spectrum | Dual Aurora kinase/CDK inhibition |
Benzimidazole-oxadiazole [8] | Antifungal (C. neoformans, 100% inhibition) | 2-fold ↓ CYP affinity, 4x ↑ half-life | Lanosterol 14α-demethylase binding |
Triazole-benzimidazole [10] | Anticandidal (MIC = 0.78 µg/mL) | Reduced cytotoxicity (CC₅₀ > 100 µM) | Ergosterol biosynthesis inhibition |
Benzimidazole-chalcone [5] | Pancreatic cancer (IC₅₀ = 7.2 µM) | Enhanced tumor selectivity (SI > 8) | Bcl-2 docking affinity (-8.65 kcal/mol) |
The [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid framework exemplifies these principles. Molecular modeling predicts its benzimidazole domain engages in van der Waals interactions within hydrophobic binding pockets, while the 4-amino-furazan forms hydrogen bonds with catalytic residues (e.g., Asp93 in CYP51). The acetic acid linker enables salt bridge formation with basic amino acids, potentially enhancing target residence time [6] [7] [8]. This tripartite functionality—hydrophobic recognition, hydrogen bonding, and ionic interaction—positions benzimidazole-furazan hybrids as versatile platforms for addressing complex diseases through polypharmacology.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4